molecular formula C11H9NO B073513 2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one CAS No. 1421-17-6

2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one

Cat. No.: B073513
CAS No.: 1421-17-6
M. Wt: 171.19 g/mol
InChI Key: LYKSBSFEUFSEIQ-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one is a tricyclic compound that features prominently in the structure of various natural indole alkaloids. These compounds are known for their diverse biological activities, including potential therapeutic applications in treating autoimmune conditions, obesity, diabetes, and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one typically involves intramolecular alkylation of the indole nitrogen atom with halides or mesylates. Another common method is the Mitsunobu reaction, which uses alcohols directly to obtain chiral tricyclic derivatives . Cyclization under oxidative conditions can also yield tricyclic amides . Additionally, a cascade reaction of indoles with dielectrophilic α-keto-β,γ-unsaturated esters can form the 2,3-dihydro-1H-pyrrolo[1,2-a]indole ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include halides, mesylates, and dielectrophilic α-keto-β,γ-unsaturated esters. Conditions often involve the use of catalysts like chiral bis(oxazoline) ligands to achieve high enantioselectivity .

Major Products

Major products from these reactions include chiral tricyclic derivatives, tricyclic amides, and various substituted indole derivatives .

Scientific Research Applications

2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one has shown potential in several scientific research applications:

Mechanism of Action

The mechanism of action for 2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one involves its interaction with specific molecular targets and pathways. For example, it acts as an agonist for the S1P1 receptor in autoimmune conditions and the 5-HT2c receptor in obesity . It also inhibits PKCβ-protein kinase in diabetes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one is unique due to its diverse biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound for scientific research and drug development .

Properties

IUPAC Name

1,2-dihydropyrrolo[1,2-a]indol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-11-5-6-12-9-4-2-1-3-8(9)7-10(11)12/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKSBSFEUFSEIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=CC=CC=C3C=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441669
Record name 2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421-17-6
Record name 2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,3-dihydro-1-oxo-2-ethoxycarbonyl-1H-pyrrolo[1,2-a]indole in 400 mL of acetic acid and 25 mL of water was heated at reflux under N2 for 16 hr. The resulting solution was cooled and concentrated to dryness. The residue was treated with water and methylene chloride. The organic layer was washed with NaHCO3, brine, dried and concentrated to give solid which was purified by column chromatography to give the title compound. HNMR (CDCl3)δ 2.17 (t, 2H), 4.38 (t, 2H), 6.95 (s, 1H), 7.06-7.2 (m, 1H), 7.2-7.4 (m, 2H), 7.7 (d, 1H) ppm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one

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